

# 3-Amino-4-methoxybenzonitrile chemical structure and bonding

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## Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

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An In-depth Technical Guide to **3-Amino-4-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, spectroscopic profile, and synthetic pathways of **3-Amino-4-methoxybenzonitrile** (C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O). This document serves as a core resource, consolidating critical data and methodologies for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

## Chemical Structure and Bonding

**3-Amino-4-methoxybenzonitrile** is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a primary amine (-NH<sub>2</sub>), a methoxy group (-OCH<sub>3</sub>), and a nitrile group (-C≡N).

Molecular Structure:

Caption: 2D structure of **3-Amino-4-methoxybenzonitrile**.

**Bonding Analysis:** The molecule's geometry is primarily dictated by the sp<sup>2</sup> hybridized carbons of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear C-C≡N arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight deviations from planarity.

The electronic properties are a result of the interplay between the functional groups.<sup>[1]</sup>

- **Electron-Donating Groups:** The amino ( $-\text{NH}_2$ ) and methoxy ( $-\text{OCH}_3$ ) groups are strong electron-donating groups through resonance (mesomeric effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.
- **Electron-Withdrawing Group:** The nitrile ( $-\text{C}\equiv\text{N}$ ) group is a strong electron-withdrawing group through both induction and resonance, decreasing the ring's electron density.<sup>[1]</sup>

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is susceptible to electrophilic substitution, while the distinct functional groups offer sites for a variety of chemical transformations.

## Physicochemical and Computed Properties

The key physical and chemical properties of **3-Amino-4-methoxybenzonitrile** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	148.16 g/mol	[1]
Appearance	Solid, typically light brown to brown	[1]
Melting Point	~84°C	[1]
Monoisotopic Mass	148.06366 Da	[2]
InChI	InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3	[2]
InChIKey	MAYBZGKWHOVSQAQ-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C#N)N</chem>	[2]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3 (N of nitrile, O of methoxy, N of amine)	[4]
Rotatable Bonds	1	[4]
XLogP3 (Predicted)	0.9	[2]

## Spectroscopic Data Profile

While experimental spectra for this specific isomer are not widely published, a predicted spectroscopic profile can be derived based on its functional groups and data from close isomers.[5]

Spectroscopy Type	Feature	Expected Chemical Shift / Wavenumber	Assignment
$^1\text{H}$ NMR	Singlet	~3.8-4.0 ppm	3H, -OCH <sub>3</sub> (Methoxy protons)
Broad Singlet	~4.0-5.0 ppm	2H, -NH <sub>2</sub> (Amine protons)	3H, Aromatic protons on the benzene ring
Aromatic Multiplets	~6.5-7.5 ppm	3H, Aromatic protons on the benzene ring	
$^{13}\text{C}$ NMR	Aliphatic Carbon	~55-60 ppm	-OCH <sub>3</sub> carbon
Aromatic & Nitrile Carbons	~95-160 ppm	6 Aromatic carbons, 1 Nitrile carbon (C≡N)	N-H stretch (primary amine)
IR Spectroscopy	Strong, Doublet Peaks	3300-3450 cm <sup>-1</sup>	
Strong, Sharp Peak	2210-2230 cm <sup>-1</sup>	C≡N stretch (nitrile)	Aromatic C=C stretch
Medium to Strong Peaks	1580-1620 cm <sup>-1</sup>	Aromatic C=C stretch	
Strong Peak	1200-1280 cm <sup>-1</sup>	C-O stretch (aryl ether)	

## Synthesis and Experimental Protocols

A common and effective method for the synthesis of **3-Amino-4-methoxybenzonitrile** is the chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

Reaction Scheme: 4-methoxy-3-nitrobenzonitrile → **3-Amino-4-methoxybenzonitrile**

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on the reduction of a nitroarene using tin(II) chloride, a standard method for this transformation.<sup>[6]</sup>

Materials:

- 4-methoxy-3-nitrobenzonitrile

- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 6M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration apparatus.

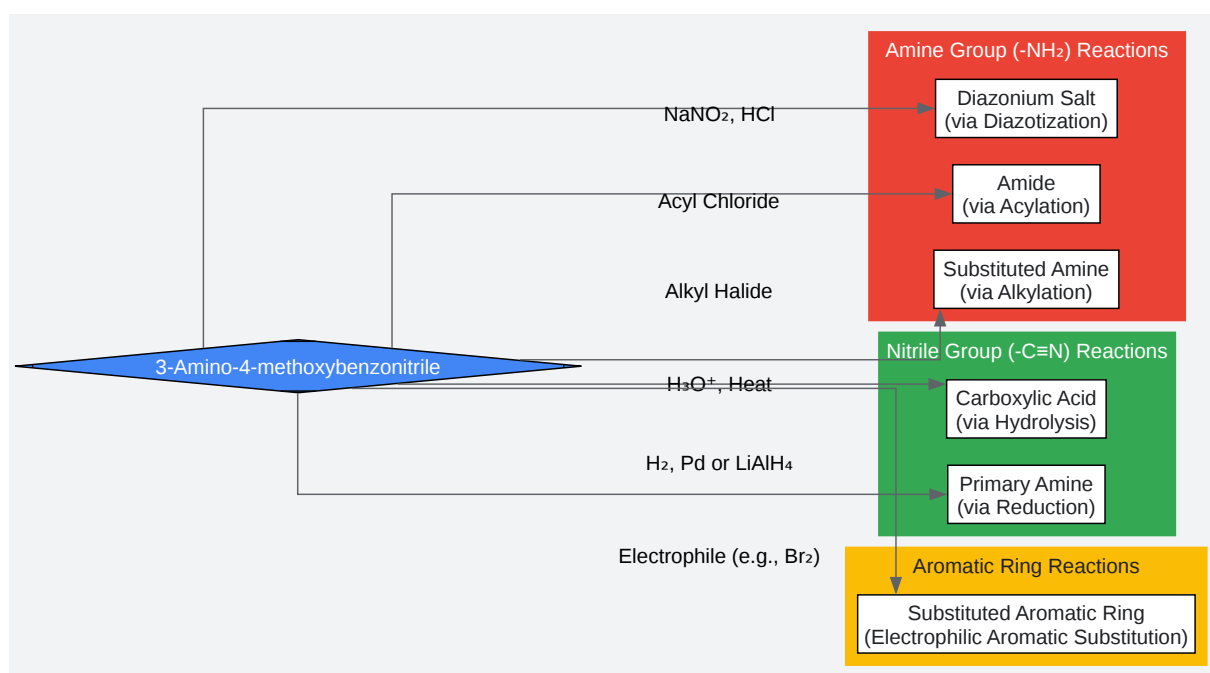
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.
- **Addition of Reducing Agent:** To this solution, add tin(II) chloride dihydrate (approximately 3-4 equivalents) followed by the slow addition of concentrated hydrochloric acid.
- **Reaction:** Heat the mixture to reflux (approximately  $80^\circ\text{C}$ ) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.
- **Extraction:** Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure **3-Amino-4-methoxybenzonitrile**.

## Reactivity and Logical Workflows

The unique combination of functional groups in **3-Amino-4-methoxybenzonitrile** allows for a diverse range of subsequent chemical transformations, making it a valuable building block in multi-step synthesis.



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Caption: Key reaction pathways for **3-Amino-4-methoxybenzonitrile**.

This workflow illustrates the synthetic potential of the molecule:

- **Amine Group:** The primary amine can be readily converted into a diazonium salt for Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]
- **Nitrile Group:** The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine using powerful reducing agents like  $\text{LiAlH}_4$  or catalytic hydrogenation.[1]
- **Aromatic Ring:** The ring is activated towards electrophilic aromatic substitution. The positions of substitution are directed by the powerful ortho, para-directing  $-\text{NH}_2$  and  $-\text{OCH}_3$  groups, which will override the meta-directing  $-\text{CN}$  group.

This versatility makes **3-Amino-4-methoxybenzonitrile** a valuable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][7]

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